molecular formula C21H20ClN3OS B6522409 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1053164-64-9

2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B6522409
CAS RN: 1053164-64-9
M. Wt: 397.9 g/mol
InChI Key: WMNAJUBSKAYDOM-UHFFFAOYSA-N
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Description

The compound “2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It contains a butan-2-yl group, a 4-chlorophenyl group, a sulfanyl group, and an imidazo[1,2-c]quinazolin-3-one group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The butan-2-yl group would likely provide some hydrophobic character, while the 4-chlorophenyl group could participate in pi stacking interactions. The sulfanyl group could potentially engage in hydrogen bonding or other polar interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the imidazo[1,2-c]quinazolin-3-one ring suggests that it might undergo reactions typical of heterocycles . The butan-2-yl and 4-chlorophenylmethylsulfanyl groups could also potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence its properties .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activities .

properties

IUPAC Name

2-butan-2-yl-5-[(4-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-6-4-5-7-17(16)23-21(25)27-12-14-8-10-15(22)11-9-14/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNAJUBSKAYDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

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